2,4,6-Trihydroxy-5-[1-(4-hydroxy-1,1,4,7-tetramethyl-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-yl)-3-methylbutyl]benzene-1,3-dicarbaldehyde
CAS No.: 144372-45-2
Cat. No.: VC17956836
Molecular Formula: C28H40O6
Molecular Weight: 472.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 144372-45-2 |
|---|---|
| Molecular Formula | C28H40O6 |
| Molecular Weight | 472.6 g/mol |
| IUPAC Name | 2,4,6-trihydroxy-5-[1-(4-hydroxy-1,1,4,7-tetramethyl-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-yl)-3-methylbutyl]benzene-1,3-dicarbaldehyde |
| Standard InChI | InChI=1S/C28H40O6/c1-14(2)11-19(20-24(32)15(12-29)23(31)16(13-30)25(20)33)27(5)9-7-18-22(27)21-17(26(21,3)4)8-10-28(18,6)34/h12-14,17-19,21-22,31-34H,7-11H2,1-6H3 |
| Standard InChI Key | IBLPTYJTKWQCDX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC(C1=C(C(=C(C(=C1O)C=O)O)C=O)O)C2(CCC3C2C4C(C4(C)C)CCC3(C)O)C |
| Melting Point | 198 - 200 °C |
Introduction
Structural Elucidation and Nomenclature
Core Benzene Framework
The central benzene ring is substituted with three hydroxyl groups at positions 2, 4, and 6, and two aldehyde groups at positions 1 and 3. The fifth position is occupied by a branched alkyl chain: 1-(4-hydroxy-1,1,4,7-tetramethyl-octahydrocyclopropa[h]azulen-7-yl)-3-methylbutyl. This substitution pattern creates significant steric hindrance and electronic polarization, as evidenced by the electron-withdrawing aldehydes and electron-donating hydroxyl groups .
Azulene-Terpenoid Moiety
The azulene component derives from a bicyclic structure comprising a cycloheptatriene fused to a cyclopentadiene, with a cyclopropane ring fused at the [h] position (Figure 1). The octahydrocyclopropa[h]azulene system exhibits four methyl groups (positions 1, 1, 4, and 7) and a hydroxyl group at position 4. The stereochemistry of the methyl and hydroxyl substituents influences the molecule’s three-dimensional conformation, particularly the chair-like arrangement of the decalin system in the azulene fragment .
Stereochemical Considerations
The (1a,2,3,4a,5,6,7a,7b)-octahydro designation indicates eight hydrogen atoms across the fused rings, with specific configurations at chiral centers. For example, the 4-hydroxy group’s axial or equatorial orientation modulates hydrogen-bonding interactions with the benzene core .
Synthetic Pathways and Precursors
Azulene Synthesis via 2H-Cyclohepta[b]furan-2-ones
The azulene moiety can be synthesized from 2H-cyclohepta[b]furan-2-ones, which undergo [8+2] cycloaddition with olefins or enol ethers to form the bicyclic framework . For instance, reacting 2H-cyclohepta[b]furan-2-one with silyl enol ethers at 160–190°C yields azulenes functionalized at the five-membered ring (Scheme 1) . Decarboxylation and deacetylation steps using sulfuric or phosphoric acid are critical for removing protecting groups and generating the parent azulene structure .
Functionalization of the Benzene Core
The benzene dicarbaldehyde is constructed via condensation reactions involving Meldrum’s acid and azulene-1-carbaldehydes. For example, azulene-1-carbaldehyde reacts with Meldrum’s acid under basic conditions to form dioxane-4,6-diones, which are hydrolyzed to dicarbaldehydes (Scheme 2) . The hydroxyl groups are introduced via electrophilic aromatic substitution or late-stage oxidation .
Physicochemical Properties
Spectral Characteristics
-
UV-Vis: The azulene moiety absorbs strongly at 550–650 nm due to its non-alternant aromatic system, while the benzene dicarbaldehyde exhibits π→π* transitions near 280 nm .
-
NMR: The cyclopropane protons resonate as a singlet at δ 0.8–1.2 ppm, while the aldehydes appear as sharp singlets near δ 9.8–10.2 ppm .
Reactivity Profile
-
Aldehydes: Undergo nucleophilic addition with amines or hydrazines to form Schiff bases or hydrazones.
-
Hydroxyl Groups: Participate in hydrogen bonding and can be acetylated or methylated under standard conditions .
-
Azulene Core: Susceptible to electrophilic substitution at the 3-position, as observed in analogous systems .
Biological and Material Applications
Antioxidant Activity
Azulene derivatives like guaiazulene inhibit lipid peroxidation by 100% at 1 mM concentrations in rat hepatic microsomes, attributed to radical scavenging at the non-bonding electron-rich azulene ring . The phenolic hydroxyl groups in the target compound likely enhance this activity through synergistic effects .
Lipoxygenase Inhibition
Synthetic azulene-1-carboxylic acids inhibit soybean lipoxygenase (IC₅₀ = 10–50 μM), suggesting anti-inflammatory potential. The dicarbaldehyde’s electrophilic carbonyls may covalently modify enzyme active sites .
Challenges and Future Directions
The compound’s synthetic complexity, particularly stereochemical control during cyclopropane formation and azulene functionalization, remains a barrier to large-scale production. Computational modeling of the cyclopropane-azulene fusion’s strain energy could guide the design of more stable analogs . Further studies are needed to explore its optoelectronic properties, given azulene’s unique electronic structure .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume